1-Ethyl-3-methylimidazolium tetrafluoroborate

Catalog No.
S610950
CAS No.
143314-16-3
M.F
C6H11BF4N2
M. Wt
197.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-methylimidazolium tetrafluoroborate

CAS Number

143314-16-3

Product Name

1-Ethyl-3-methylimidazolium tetrafluoroborate

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;tetrafluoroborate

Molecular Formula

C6H11BF4N2

Molecular Weight

197.97 g/mol

InChI

InChI=1S/C6H11N2.BF4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h4-6H,3H2,1-2H3;/q+1;-1

InChI Key

CUNYTRQQXKCRTJ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CCN1C=C[N+](=C1)C

Synonyms

(EMIM)(BF4), 1-ethyl-3-methylimidazolium tetrafluoroborate

Canonical SMILES

[B-](F)(F)(F)F.CCN1C=C[N+](=C1)C

Electrochemical Applications

  • Electrolytes: EMIM BF4 exhibits excellent ionic conductivity and electrochemical stability, making it a promising candidate for electrolytes in various electrochemical devices, such as batteries and fuel cells [].
  • Electrocatalysis: Studies have shown that EMIM BF4 can be used as an ionic liquid medium for electrocatalysis, where it can influence the activity and selectivity of various electrocatalytic reactions []. This makes it valuable for research in developing efficient and sustainable energy conversion technologies.

Organic Synthesis and Catalysis:

  • Reaction media: EMIM BF4 serves as a non-volatile, reusable, and tunable reaction medium for various organic synthesis reactions. It can dissolve a wide range of reactants and catalysts, and its properties can be adjusted to influence reaction rates and selectivities []. This allows researchers to explore new reaction pathways and optimize existing ones.
  • Catalyst design: EMIM BF4 can be immobilized with various catalysts, creating heterogeneous catalysts with improved performance and easier separation from reaction products []. This is beneficial for developing efficient and recyclable catalysts for various organic transformations.

Material Science Applications:

  • Ionic liquids as materials: EMIM BF4 itself can be used as a material in various applications. For instance, it can be incorporated into polymer electrolytes for batteries or used as a lubricant due to its unique tribological properties [, ].
  • Ionic liquid electrolytes for material synthesis: EMIM BF4 can be employed as an electrolyte in electrochemical processes for material synthesis. For example, it can be used in the electrodeposition of metals, semiconductors, and other functional materials []. This allows for the precise control of film morphology and properties during material deposition.

1-Ethyl-3-methylimidazolium tetrafluoroborate is a room temperature ionic liquid characterized by its stability in air and water. It has the molecular formula C6H11BF4N2C_6H_{11}BF_4N_2 and a molecular weight of approximately 197.97 g/mol. This compound is typically a light yellow liquid with a conductivity of 14.1 mS/cm at 25 °C . Its unique properties, such as low volatility and high thermal stability, make it suitable for various applications in chemistry and materials science.

, particularly as a solvent or electrolyte. It has been utilized in:

  • Electrochemical Studies: Serving as an electrolyte in various electrochemical cells, enhancing conductivity and stability .
  • Enzymatic Reactions: Facilitating the resolution of homophenylalanine ester into its enantiomers, demonstrating its utility in asymmetric synthesis .
  • Osmium Recycling: Acting as a medium for the dihydroxylation of olefins with osmium(VIII) oxide, contributing to green chemistry practices .

The synthesis of 1-ethyl-3-methylimidazolium tetrafluoroborate can be achieved through the following method:

  • Reaction of 1-Ethyl-3-methylimidazolium Bromide with Tetrafluoroboric Acid:
    • Combine 1-ethyl-3-methylimidazolium bromide with tetrafluoroboric acid under controlled conditions.
    • The reaction typically yields 1-ethyl-3-methylimidazolium tetrafluoroborate along with hydrobromic acid as a byproduct.
    • The product can be purified through recrystallization or distillation methods to achieve high purity levels .

1-Ethyl-3-methylimidazolium tetrafluoroborate finds extensive applications across various fields:

  • Electrochemistry: Used as an electrolyte for batteries and supercapacitors due to its excellent ionic conductivity.
  • Green Chemistry: Acts as a solvent for organic reactions, promoting environmentally friendly processes.
  • Biotechnology: Serves as a medium for enzymatic reactions and extraction processes, particularly in isolating phenolic compounds from natural sources .

Studies on the interactions of 1-ethyl-3-methylimidazolium tetrafluoroborate with other compounds have revealed insights into its solvation properties and hydrogen bonding capabilities. Techniques such as nuclear magnetic resonance spectroscopy have been employed to analyze its behavior in solution, demonstrating significant hydrogen bonding interactions that influence solubility and reactivity .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-ethyl-3-methylimidazolium tetrafluoroborate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-Methyl-3-butylimidazolium tetrafluoroborateC_{8}H_{14}BF_{4}N_{2}Higher viscosity; used in similar electrochemical applications
1-Ethyl-3-methylimidazolium hexafluorophosphateC_{6}H_{11}F_{6}N_{2}Different anion (hexafluorophosphate); broader solubility range
1-Ethyl-3-methylimidazolium acetateC_{6}H_{11}N_{2}O_{2}Acetic acid derivative; used in organic synthesis

The uniqueness of 1-ethyl-3-methylimidazolium tetrafluoroborate lies in its specific combination of properties that make it particularly effective as an electrolyte and solvent, distinguishing it from other ionic liquids.

GHS Hazard Statements

Aggregated GHS information provided by 133 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 133 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 131 of 133 companies with hazard statement code(s):;
H302 (94.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (64.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

143314-16-3

Wikipedia

1-ethyl-3-methylimidazolium tetrafluoroborate

Dates

Modify: 2023-08-15

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